
Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate is an organic compound with the molecular formula C10H18O6 It is a derivative of propanedioic acid and is characterized by the presence of two methoxy groups and a methyl group attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate typically involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
Propanedioic acid+2Methanol→Dimethyl propanedioate+2Water
In an industrial setting, the reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release methanol and propanedioic acid, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the methoxy and methyl groups, which can affect its binding to enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: Similar in structure but lacks the methoxy and methyl groups.
Diethyl malonate: An ester of propanedioic acid with ethyl groups instead of methoxy groups.
Methyl propanedioate: Contains only one methoxy group.
Uniqueness
Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to other esters of propanedioic acid. These structural features make it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
63646-67-3 |
|---|---|
Fórmula molecular |
C11H20O6 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
dimethyl 2-(1,1-dimethoxy-2-methylpropan-2-yl)propanedioate |
InChI |
InChI=1S/C11H20O6/c1-11(2,10(16-5)17-6)7(8(12)14-3)9(13)15-4/h7,10H,1-6H3 |
Clave InChI |
CSNATMIOTXWDTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C(=O)OC)C(=O)OC)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



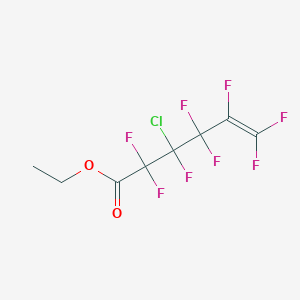
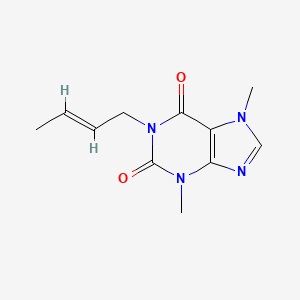
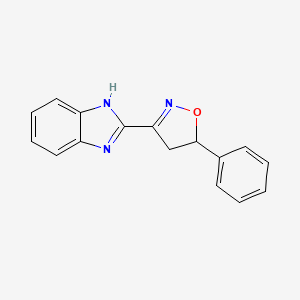
![1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde](/img/structure/B14502587.png)
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
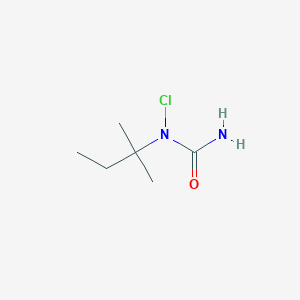
![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
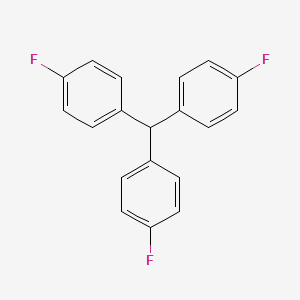
![Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B14502622.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)

